

Physicochemical properties of 2-Chloro-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-methylpyridin-3-ol

Cat. No.: B1451806

[Get Quote](#)

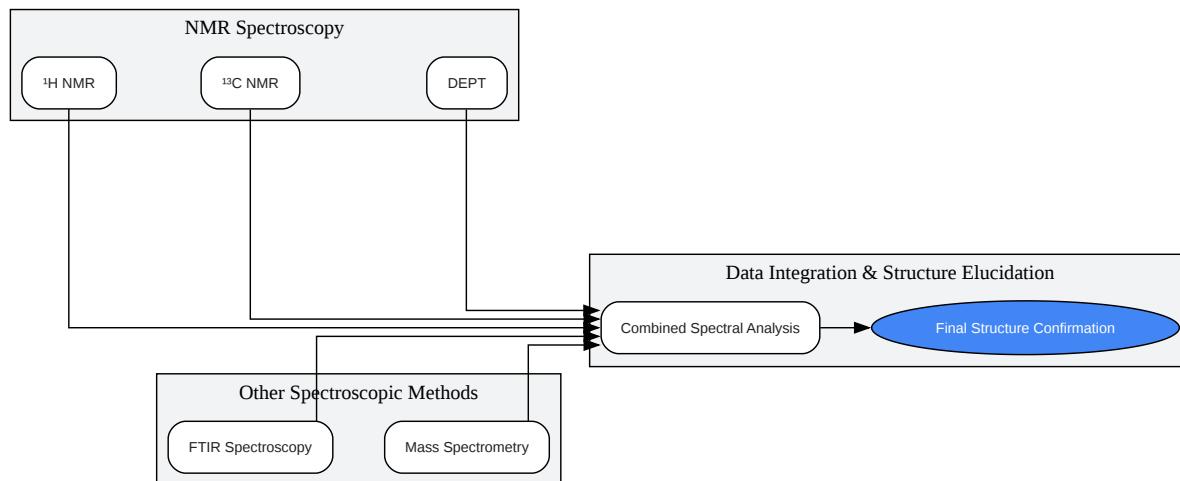
An In-depth Technical Guide to the Physicochemical Characterization of **2-Chloro-4-methylpyridin-3-ol**

Authored by: A Senior Application Scientist Introduction

2-Chloro-4-methylpyridin-3-ol is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural features—a chlorinated pyridine ring with hydroxyl and methyl functional groups—suggest potential applications as a scaffold in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the essential physicochemical properties of **2-Chloro-4-methylpyridin-3-ol** and details the experimental protocols for their determination. The methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility, reflecting a commitment to expertise, authoritativeness, and trustworthiness.

Molecular Structure and Identity

The foundational step in characterizing any chemical compound is to confirm its molecular structure and identity. For **2-Chloro-4-methylpyridin-3-ol**, this involves a combination of spectroscopic techniques.


Molecular Formula: C₆H₆CINO Molecular Weight: 143.57 g/mol CAS Number: 884494-70-6[[1](#)]

Spectroscopic Characterization

A suite of spectroscopic methods is employed to elucidate and confirm the molecular structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining the structure of organic molecules.[[2](#)][[3](#)] A complete analysis of both ¹H and ¹³C NMR spectra is expected for unambiguous structure elucidation.[[2](#)][[4](#)]
- Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the presence of specific functional groups within the molecule.[[5](#)][[6](#)][[7](#)]
- Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.[[8](#)][[9](#)][[10](#)]

The logical workflow for spectroscopic analysis is depicted below:

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural elucidation of **2-Chloro-4-methylpyridin-3-ol** using spectroscopic methods.

Table 1: Predicted Spectroscopic Data for 2-Chloro-4-methylpyridin-3-ol

Technique	Expected Features
¹ H NMR	Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and hydroxyl groups.
¹³ C NMR	Resonances for each of the six unique carbon atoms in the molecule. The chemical shifts will indicate the electronic environment of each carbon. [11]
FTIR	A broad absorption band in the 3650-3250 cm ⁻¹ region indicating the O-H stretch of the hydroxyl group. Characteristic peaks for C=C and C-N stretching of the pyridine ring, and a C-Cl stretching vibration.
Mass Spec.	A molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will provide further structural information.

Physical Properties

Melting Point

The melting point of a solid is a critical indicator of its purity.[\[12\]](#)[\[13\]](#) Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impure samples melt over a wider and lower temperature range.[\[12\]](#)

Experimental Protocol: Capillary Melting Point Determination[\[14\]](#)

The capillary method is a common and straightforward technique for determining the melting point.[\[14\]](#)

Methodology:

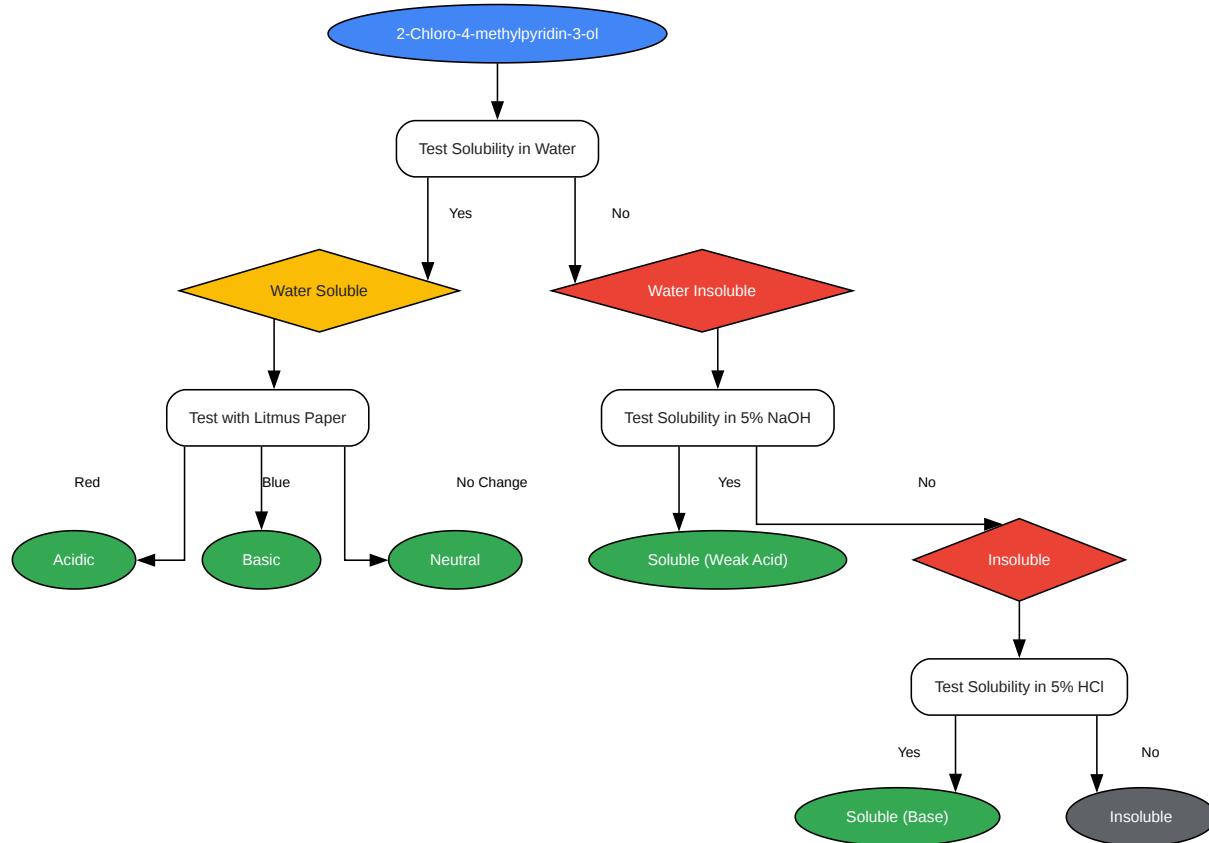
- Sample Preparation: Ensure the sample of **2-Chloro-4-methylpyridin-3-ol** is completely dry and in a fine powder form.[14]
- Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample to pack a small amount (2-4 mm in height) into the sealed end.[15]
- Apparatus Setup: Place the packed capillary tube into a calibrated melting point apparatus. [14][15]
- Approximate Melting Point Determination: Heat the sample rapidly to get an approximate melting point. This is a time-saving measure.[12][15]
- Accurate Melting Point Determination: Allow the apparatus to cool to at least 10°C below the approximate melting point.[15] Insert a new sample and heat slowly, at a rate of 1-3°C per minute, near the expected melting point.[15]
- Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a liquid. This range is the melting point of the compound.[15]

Table 2: Physical Properties of 2-Chloro-4-methylpyridin-3-ol

Property	Value	Method of Determination
Melting Point	To be determined	Capillary Method
Appearance	To be determined	Visual Inspection

Chemical Properties

Solubility


Solubility is a crucial parameter in drug development as it influences absorption and bioavailability. The "like dissolves like" principle is a useful guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[16] The presence of a polar hydroxyl group and the pyridine nitrogen suggests that **2-Chloro-4-methylpyridin-3-ol** will exhibit some solubility in polar solvents.

Experimental Protocol: Qualitative Solubility Testing[17][18][19]

A systematic approach to solubility testing can provide significant information about the functional groups and polarity of a molecule.[17]

Methodology:

- Solvent Selection: A range of solvents with varying polarities should be used, including water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃, and 5% aqueous HCl.[17][19]
- Procedure:
 - Add approximately 25 mg of **2-Chloro-4-methylpyridin-3-ol** to a small test tube.[17]
 - Add 0.75 mL of the selected solvent in portions, shaking vigorously after each addition.[17]
 - Observe whether the compound dissolves completely.
- Interpretation:
 - Water Solubility: Indicates the presence of polar functional groups.[17] The pH of the aqueous solution should be tested with litmus paper to determine if the compound is acidic or basic.[19]
 - 5% NaOH Solubility: Solubility in a dilute base suggests the presence of an acidic functional group, such as the hydroxyl group on the pyridine ring, which is phenolic in nature.[17][20]
 - 5% NaHCO₃ Solubility: Differentiates between strong and weak acids. Phenols are typically insoluble in sodium bicarbonate solution.[20]
 - 5% HCl Solubility: Solubility in a dilute acid indicates the presence of a basic functional group, such as the pyridine nitrogen.[17][19][20]

[Click to download full resolution via product page](#)

Caption: Decision workflow for the qualitative solubility testing of **2-Chloro-4-methylpyridin-3-ol**.

Table 3: Predicted Solubility Profile of 2-Chloro-4-methylpyridin-3-ol

Solvent	Predicted Solubility	Rationale
Water	Sparingly soluble to soluble	Presence of polar hydroxyl group and pyridine nitrogen capable of hydrogen bonding.
Diethyl Ether	Slightly soluble	A less polar organic solvent.
5% NaOH	Soluble	The phenolic hydroxyl group is acidic and will be deprotonated by a strong base.
5% NaHCO ₃	Insoluble	The phenolic hydroxyl group is likely not acidic enough to react with a weak base.
5% HCl	Soluble	The basic pyridine nitrogen will be protonated by an acid.

Acidity Constant (pKa)

The pKa is a quantitative measure of the strength of an acid in solution. For a molecule like **2-Chloro-4-methylpyridin-3-ol**, which has both an acidic (hydroxyl) and a basic (pyridine nitrogen) center, determining the pKa values is essential for understanding its ionization state at physiological pH.[21] Potentiometric titration is a highly precise and common method for pKa determination.[21][22]

Experimental Protocol: pKa Determination by Potentiometric Titration[21][22][23]

Methodology:

- Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[23]
- Sample Preparation: Prepare a solution of **2-Chloro-4-methylpyridin-3-ol** of a known concentration (at least 10^{-4} M) in a suitable solvent system (e.g., water or a water/co-solvent

mixture).[22][23] The ionic strength of the solution should be kept constant using a background electrolyte like 0.15 M KCl.[23]

- Titration:
 - To determine the pKa of the acidic hydroxyl group, titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
 - To determine the pKa of the basic pyridine nitrogen (as its conjugate acid), first, protonate it with a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) and then titrate with a standardized strong base.
- Data Acquisition: Record the pH of the solution after each incremental addition of the titrant, ensuring the pH reading is stable.[23]
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.[21][24] The first derivative of the curve can be used to accurately locate the equivalence point.[24]

Conclusion

This technical guide has outlined the fundamental physicochemical properties of **2-Chloro-4-methylpyridin-3-ol** and provided detailed, field-proven protocols for their experimental determination. By systematically applying these spectroscopic and analytical techniques, researchers can obtain a comprehensive and reliable characterization of this compound. This foundational knowledge is indispensable for advancing its potential applications in drug discovery and development, ensuring that subsequent research is built upon a solid and trustworthy understanding of its chemical nature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 884494-70-6 | 2-Chloro-4-methylpyridin-3-ol | Chlorides | Ambeed.com [ambeed.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. azolifesciences.com [azolifesciences.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. mse.washington.edu [mse.washington.edu]
- 6. photometrics.net [photometrics.net]
- 7. rtilab.com [rtilab.com]
- 8. fiveable.me [fiveable.me]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 14. westlab.com [westlab.com]
- 15. southalabama.edu [southalabama.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. chem.ws [chem.ws]
- 19. scribd.com [scribd.com]
- 20. www1.udel.edu [www1.udel.edu]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. scispace.com [scispace.com]
- To cite this document: BenchChem. [Physicochemical properties of 2-Chloro-4-methylpyridin-3-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1451806#physicochemical-properties-of-2-chloro-4-methylpyridin-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com